molecular formula C5H13N5 B12113242 Imidodicarbonimidic diamide, N-(1-methylethyl)-

Imidodicarbonimidic diamide, N-(1-methylethyl)-

Cat. No.: B12113242
M. Wt: 143.19 g/mol
InChI Key: UBBHRFLEDZWRNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidodicarbonimidic diamide, N-(1-methylethyl)-, also known as N,N’-Bis(1-methylethyl)imidodicarbonimidic diamide, is a chemical compound with the molecular formula C5H13N5. It is used in various scientific research applications, particularly in the fields of chemistry and biology. This compound is known for its unique chemical properties and reactivity, making it a valuable substance for various experimental and industrial purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imidodicarbonimidic diamide, N-(1-methylethyl)- typically involves the reaction of appropriate amines with cyanamide under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 50-60°C. The reaction mixture is then stirred for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of Imidodicarbonimidic diamide, N-(1-methylethyl)- is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as crystallization or distillation to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Imidodicarbonimidic diamide, N-(1-methylethyl)- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Imidodicarbonimidic diamide, N-(1-methylethyl)- is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and catalysis.

    Biology: In the study of enzyme inhibition and protein interactions.

    Medicine: As a potential drug candidate for the treatment of certain diseases.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Imidodicarbonimidic diamide, N-(1-methylethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

Imidodicarbonimidic diamide, N-(1-methylethyl)- can be compared with other similar compounds, such as:

  • Imidodicarbonimidic diamide, N-(1-methylpropyl)-
  • Imidodicarbonimidic diamide, N-(1-methylbutyl)-

These compounds share similar chemical structures but differ in their alkyl substituents, leading to variations in their reactivity and applications. Imidodicarbonimidic diamide, N-(1-methylethyl)- is unique due to its specific alkyl group, which imparts distinct chemical properties and reactivity.

Biological Activity

Imidodicarbonimidic diamide, commonly known as Chlorproguanil , is a compound recognized for its significant biological activity, particularly in the treatment of malaria. This article delves into its mechanisms of action, biological activities, and research findings, providing a comprehensive overview of its pharmacological potential.

Chemical Structure and Properties

  • Molecular Formula : C11H15Cl2N5
  • Molecular Weight : 288.176 g/mol
  • CAS Registry Number : 6001-93-0

Chlorproguanil features a unique structure characterized by multiple imino groups and a chloro-substituted aromatic ring. This configuration is crucial for its biological activity, especially as an antimalarial agent.

Chlorproguanil primarily exerts its effects by inhibiting the enzyme dihydrofolate reductase (DHFR) in Plasmodium species, the parasites responsible for malaria. By disrupting folate metabolism, which is essential for DNA synthesis and cell division in these parasites, Chlorproguanil effectively hampers their growth and proliferation.

Biological Activity

  • Antimalarial Activity :
    • Chlorproguanil has been extensively studied for its efficacy against malaria. It is often used in combination therapies to enhance treatment outcomes.
    • Research indicates that it is more potent than other antimalarial drugs such as proguanil and pyrimethamine.
  • Antimicrobial Properties :
    • Beyond its antimalarial effects, Chlorproguanil also exhibits antimicrobial activity against various bacterial strains. This includes effectiveness against mycobacteria and other pathogens .
    • The compound has shown promise in treating infections caused by Toxoplasma gondii and Pneumocystis organisms, particularly in immunocompromised patients .
  • Potential Cancer Treatment :
    • Emerging studies suggest that Chlorproguanil analogs may have potential applications in cancer therapy. They may inhibit tumor growth through similar mechanisms that target metabolic pathways essential for cancer cell proliferation .

Table 1: Comparative Efficacy of Chlorproguanil

Compound NameActivity TypeKey Features
ChlorproguanilAntimalarialInhibits DHFR; used in combination therapies
ProguanilAntimalarialLess potent than Chlorproguanil
PyrimethamineAntimalarialCommonly used; resistance observed
MetforminAntidiabeticEnhances insulin sensitivity

Case Study: Efficacy Against Malaria

A study conducted on Aotus monkeys infected with Plasmodium falciparum demonstrated that Chlorproguanil administered orally showed comparable efficacy to traditional injectable antimalarials. The results indicated significant reductions in parasitemia levels after treatment, highlighting its potential as an effective oral therapy for malaria .

Clinical Trials

Clinical trials have explored the combination of Chlorproguanil with dapsone and artesunate, revealing improved treatment outcomes in malaria patients resistant to standard therapies. These findings underscore the importance of Chlorproguanil in contemporary malaria treatment protocols.

Properties

Molecular Formula

C5H13N5

Molecular Weight

143.19 g/mol

IUPAC Name

1-(diaminomethylidene)-2-propan-2-ylguanidine

InChI

InChI=1S/C5H13N5/c1-3(2)9-5(8)10-4(6)7/h3H,1-2H3,(H6,6,7,8,9,10)

InChI Key

UBBHRFLEDZWRNR-UHFFFAOYSA-N

Canonical SMILES

CC(C)N=C(N)N=C(N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.